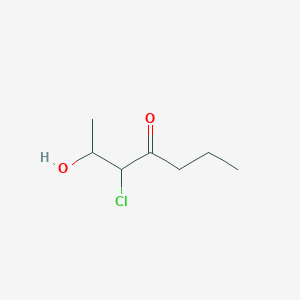
3-Chloro-2-hydroxyheptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxyheptan-4-one, also known as chloroacetylacetone, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water and ethanol. This compound is widely used in the synthesis of organic compounds and has a wide range of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-hydroxyheptan-4-one is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and DNA. This leads to the inhibition of various cellular processes and ultimately cell death. It has been shown to have cytotoxic effects on various cancer cells and is being studied as a potential anticancer agent.
Biochemische Und Physiologische Effekte
3-Chloro-2-hydroxyheptan-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects and is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has been shown to have antimicrobial effects and is being studied as a potential treatment for bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-2-hydroxyheptan-4-one has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also relatively stable and has a long shelf life. However, it is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be suitable for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Chloro-2-hydroxyheptan-4-one in scientific research. It is being studied as a potential anticancer agent and is being tested in various preclinical and clinical trials. It is also being studied for its anti-inflammatory and antimicrobial properties. The synthesis of chiral compounds using 3-Chloro-2-hydroxyheptan-4-one is an area of active research, and new methods are being developed to improve the yield and selectivity of the reaction. It is also being studied for its potential use in catalysis and in the synthesis of materials for electronic and optical applications.
Conclusion:
In conclusion, 3-Chloro-2-hydroxyheptan-4-one is a versatile chemical compound with a wide range of scientific research applications. It is used in the synthesis of various organic compounds and has potential applications in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesemethoden
The synthesis of 3-Chloro-2-hydroxyheptan-4-one involves the reaction of 3-Chloro-2-hydroxyheptan-4-one chloride with acetone in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at low temperatures. The yield of the reaction is high, and the product obtained is pure. The reaction mechanism involves the formation of an intermediate, which is then converted to the final product.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydroxyheptan-4-one is widely used in scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a reagent in the synthesis of heterocyclic compounds. It is used in the synthesis of compounds that have anti-tumor, anti-inflammatory, and antimicrobial properties. It is also used in the preparation of ligands for catalysis and in the synthesis of materials for electronic and optical applications.
Eigenschaften
CAS-Nummer |
118348-54-2 |
|---|---|
Produktname |
3-Chloro-2-hydroxyheptan-4-one |
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
3-chloro-2-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h5,7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
CQVWHOUBQWPKFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C(C)O)Cl |
Kanonische SMILES |
CCCC(=O)C(C(C)O)Cl |
Synonyme |
4-Heptanone, 3-chloro-2-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



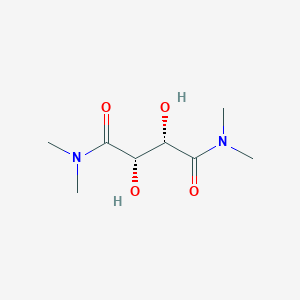
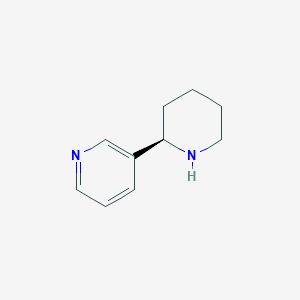
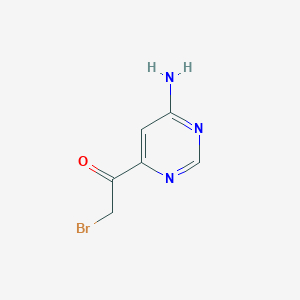
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
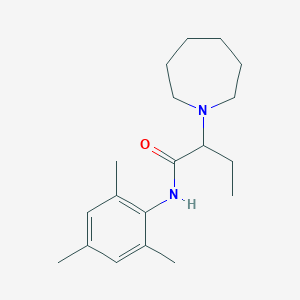
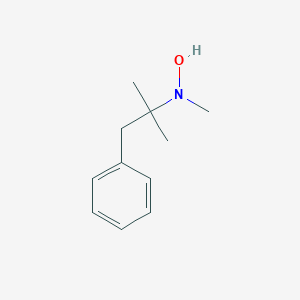
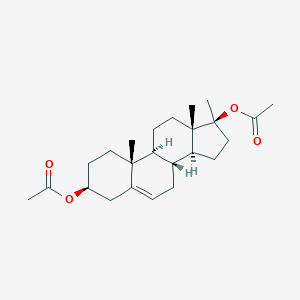
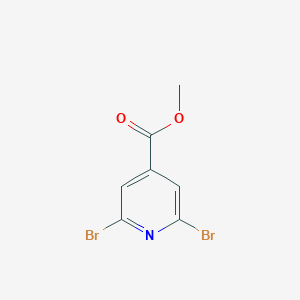
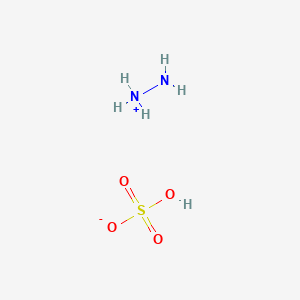
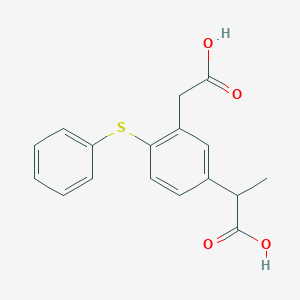
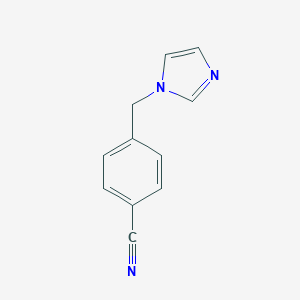
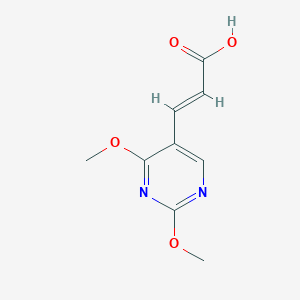
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)
